

# An In-depth Technical Guide to Dibenzyl Ketoxime: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Dibenzyl ketoxime*

Cat. No.: *B155756*

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## Abstract

**Dibenzyl ketoxime**, also known as 1,3-diphenyl-2-propanone oxime, is a significant chemical intermediate with the molecular formula  $C_{15}H_{15}NO$ .<sup>[1][2][3]</sup> This comprehensive technical guide details its core chemical and physical properties, molecular structure, and provides a detailed experimental protocol for its synthesis. Furthermore, this document presents its characteristic spectroscopic data, including  $^1H$  NMR,  $^{13}C$  NMR, and IR spectra, to aid in its identification and characterization. The reactivity and potential applications, particularly in chemical synthesis, are also discussed.

## Chemical and Physical Properties

**Dibenzyl ketoxime** is a white or pale yellow crystalline powder at room temperature.<sup>[3]</sup> It is insoluble in water.<sup>[3]</sup> A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of **Dibenzyl Ketoxime**

Property	Value	Reference(s)
CAS Number	1788-31-4	[2][3]
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO	[1][2][3]
Molecular Weight	225.29 g/mol	[1][2]
Appearance	White or pale yellow crystalline powder	[3]
Melting Point	122-124 °C	[3]
Boiling Point	407.8 °C at 760 mmHg	[3]
Density	1.02 g/cm <sup>3</sup>	[3]
Solubility	Insoluble in water	[3]
Flash Point	262.8 °C	[3]
Refractive Index	1.556	[3]

## Molecular Structure

The chemical structure of **dibenzyl ketoxime** consists of a central ketoxime functional group with two benzyl substituents attached to the carbon atom of the C=N double bond. Its IUPAC name is N-(1,3-diphenylpropan-2-ylidene)hydroxylamine.[2] The presence of the C=N double bond allows for the existence of E/Z stereoisomers, though the predominant isomer is typically not specified in general commercial sources.

Key Structural Identifiers:

- Canonical SMILES: C1=CC=C(C=C1)CC(=NO)CC2=CC=CC=C2[4]
- InChI: InChI=1S/C15H15NO/c17-16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,17H,11-12H2[2][4]
- InChIKey: SXEBLVKLMOIGER-UHFFFAOYSA-N[4]

A 2D chemical structure of **dibenzyl ketoxime** is depicted below:

Caption: 2D structure of **dibenzyl ketoxime**.

## Experimental Protocols

### Synthesis of Dibenzyl Ketoxime

The synthesis of **dibenzyl ketoxime** is typically achieved through the condensation reaction of dibenzyl ketone (1,3-diphenyl-2-propanone) with hydroxylamine hydrochloride. Several methods exist, with variations in the base and solvent system used. Below is a generalized, robust protocol adaptable for laboratory synthesis.

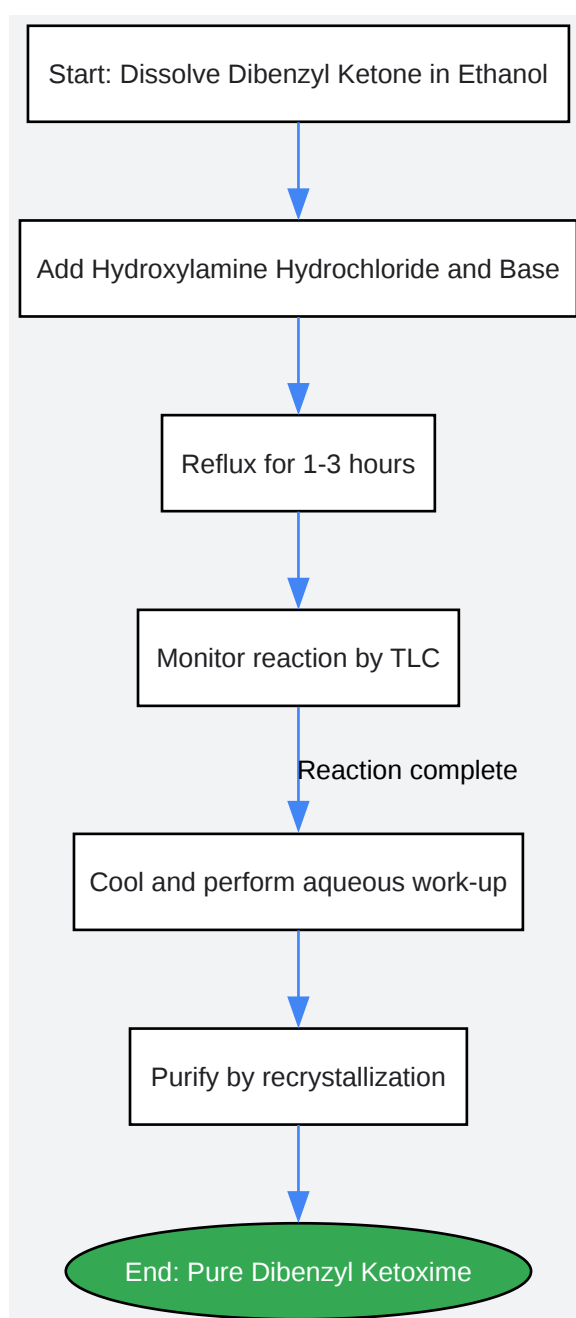
Materials:

- Dibenzyl ketone (1,3-diphenyl-2-propanone)
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Pyridine or Sodium Hydroxide ( $\text{NaOH}$ )
- Ethanol
- Water
- Ethyl acetate
- Brine

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dibenzyl ketone (1 equivalent) in ethanol.
- **Addition of Reagents:** To this solution, add hydroxylamine hydrochloride (1.2-1.5 equivalents). If using pyridine as the base, add it to the reaction mixture (2-3 equivalents). If using sodium hydroxide, it is typically added as an aqueous solution.
- **Reaction Conditions:** The reaction mixture is then heated to reflux and stirred for a period of 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).<sup>[5][6]</sup>

- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. If pyridine was used, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove pyridine, followed by washing with water and brine. If sodium hydroxide was used, the product may precipitate upon cooling or addition of water.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure **dibenzyl ketoxime**.<sup>[7]</sup>



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Caption: Experimental workflow for the synthesis of **dibenzyl ketoxime**.

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **dibenzyl ketoxime**. A database search indicates the availability of NMR, FTIR, and MS spectra for this compound.[8]

### <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra with detailed peak assignments for **dibenzyl ketoxime** are not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **Dibenzyl Ketoxime**

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	Assignment
Singlet	~8.0 - 9.0	N-OH
Multiplet	~7.1 - 7.4	Aromatic protons (10H)
Singlet	~3.6 - 4.0	CH <sub>2</sub> protons (4H)
<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)	Assignment
~155 - 165	C=N	
~125 - 140	Aromatic carbons	
~30 - 40	CH <sub>2</sub> carbons	

Note: Predicted values are based on general chemical shift ranges and data for structurally related compounds. Actual values may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

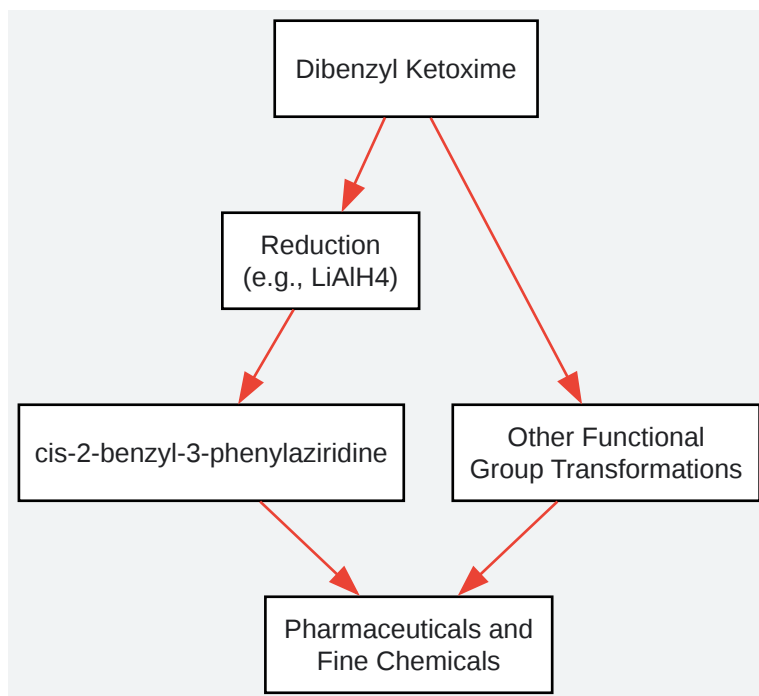
The IR spectrum of **dibenzyl ketoxime** is expected to show characteristic absorption bands for the O-H, C=N, and aromatic C-H functional groups.

Table 3: Characteristic IR Absorption Bands for **Dibenzyl Ketoxime**

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
O-H (oxime)	3100 - 3600	Broad
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=N (oxime)	1640 - 1690	Medium
C=C (aromatic)	1450 - 1600	Medium to Strong

## Reactivity and Applications

**Dibenzyl ketoxime** serves as a valuable intermediate in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of other molecules. For instance, it is used in the preparation of cis-2-benzyl-3-phenylaziridine through reduction with lithium aluminum hydride. [3] The oxime functional group can undergo various transformations, making it a versatile building block in the development of pharmaceuticals and other fine chemicals.



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Caption: Reactivity and synthetic utility of **dibenzyl ketoxime**.

## Conclusion

This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of **dibenzyl ketoxime**. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, facilitating the use of this important chemical intermediate in their work. The provided experimental protocol and expected spectroscopic data serve as a practical foundation for the synthesis and identification of this compound.

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